![molecular formula C15H8BrNO4 B4653043 {[2-(5-bromo-2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B4653043.png)
{[2-(5-bromo-2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile
Übersicht
Beschreibung
{[2-(5-bromo-2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a furan ring, a chromenone ring, and an acetonitrile group.
Wissenschaftliche Forschungsanwendungen
{[2-(5-bromo-2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been studied for its potential applications in various scientific fields. It has shown promising results in the development of new drugs, especially in the treatment of cancer. The compound has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of {[2-(5-bromo-2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile is not fully understood. However, it is believed to exert its cytotoxic and anti-inflammatory effects through the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {[2-(5-bromo-2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile have been studied extensively. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis. In addition, the compound has been found to reduce the production of reactive oxygen species, which are known to play a role in the development of various diseases, including cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
{[2-(5-bromo-2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has several advantages for lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. The compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, the compound has some limitations, including its low solubility in water, which can make it challenging to use in some experiments. It is also highly reactive and can react with other compounds, which can affect its activity and specificity.
Zukünftige Richtungen
There are several future directions for research on {[2-(5-bromo-2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile. One direction is to study its potential use in combination with other drugs for the treatment of cancer. Another direction is to investigate its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of the compound fully. Finally, there is a need to develop new and improved synthesis methods for the compound to increase its availability and reduce the cost of production.
Conclusion:
In conclusion, {[2-(5-bromo-2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile is a compound that has shown promising results in various scientific fields, including drug development and anti-inflammatory research. Its cytotoxic and anti-inflammatory effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop new and improved synthesis methods. Despite its limitations, the compound remains a valuable tool for scientific research and has the potential to contribute to the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
2-[2-(5-bromofuran-2-yl)-4-oxochromen-3-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO4/c16-12-6-5-11(20-12)14-15(19-8-7-17)13(18)9-3-1-2-4-10(9)21-14/h1-6H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNYYOAQNLJWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(O3)Br)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-Bromofuran-2-yl)-4-oxochromen-3-yl]oxyacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



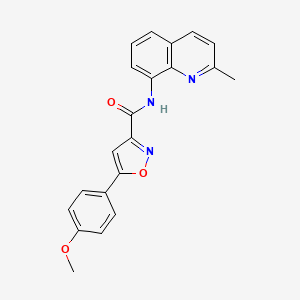
![2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4652978.png)

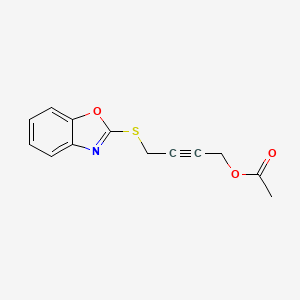
![2-[(2,4-dichlorobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4652998.png)

![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4653014.png)
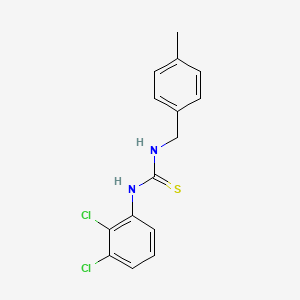
![ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4653020.png)
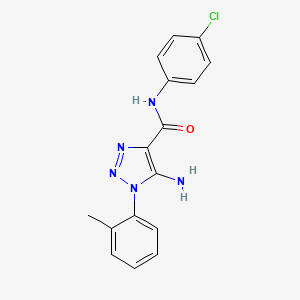

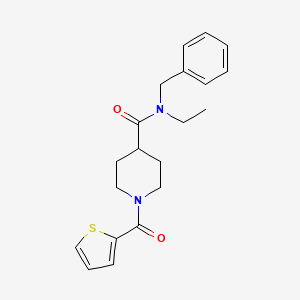

![8-[2-(2-isopropoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4653046.png)